3-(5-Bromo-2-fluorophenyl)-3-oxopropanal
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-3-oxopropanal is an organic compound that features both bromine and fluorine substituents on a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal typically involves the bromination and fluorination of a benzene ring followed by the introduction of an aldehyde group. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable aldehyde precursor to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-oxopropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(5-Bromo-2-fluorophenyl)propanoic acid.
Reduction: 3-(5-Bromo-2-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(5-Bromo-2-fluorophenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazine ring instead of an aldehyde group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-3-oxopropanal is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with an aldehyde functional group
Properties
Molecular Formula |
C9H6BrFO2 |
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Molecular Weight |
245.04 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrFO2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
XDFBENBCWJXGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CC=O)F |
Origin of Product |
United States |
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